molecular formula C17H19N5O3S B10992013 ethyl 4-methyl-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10992013
M. Wt: 373.4 g/mol
InChI Key: BWMMCLXIWMEDRA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and thiazoles, which undergo various chemical transformations such as condensation, cyclization, and esterification. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of pyrazolo[3,4-b]pyridine and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H19N5O3S/c1-6-25-16(24)13-10(4)19-17(26-13)20-15(23)11-7-8(2)18-14-12(11)9(3)21-22(14)5/h7H,6H2,1-5H3,(H,19,20,23)

InChI Key

BWMMCLXIWMEDRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C)C)C

Origin of Product

United States

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